"2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid" basic properties
"2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid" basic properties
An In-depth Technical Guide on the Core Properties of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid
Foreword
The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous therapeutic agents.[1] Its unique chemical architecture imparts metabolic stability, favorable hydrogen bonding capabilities, and a rigid framework for precise pharmacophore presentation. This guide focuses on a specific, functionally rich derivative: 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid. The incorporation of a thione group and an acetic acid moiety creates a molecule with intriguing potential for chelation, targeted biological interactions, and further synthetic elaboration. This document provides a comprehensive analysis of its fundamental properties, synthesis, and biological context, designed for researchers and drug development professionals.
Molecular Structure and Physicochemical Profile
A compound's efficacy and developability are fundamentally governed by its physicochemical properties. These parameters dictate its solubility, membrane permeability, and interaction with biological targets.
Chemical Identity and Tautomerism
2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid is a heterocyclic compound that can exist in equilibrium between two tautomeric forms: the thione and the thiol form. Spectroscopic evidence, particularly from IR and NMR, suggests that in the solid state and in most common solvents, the thione form is predominant.[2] This equilibrium is crucial as it can influence the molecule's reactivity and its ability to act as a hydrogen bond donor or acceptor.
Caption: Thione-thiol tautomeric equilibrium of the title compound.
Core Physicochemical Data
The quantitative properties of a molecule are essential for predicting its behavior in biological systems and for designing appropriate formulation strategies.
| Property | Value | Data Source |
| Molecular Formula | C₄H₅N₃O₂S | [3] |
| Molecular Weight | 159.17 g/mol | [3] |
| CAS Number | 61336-27-4 | [4][5] |
| Appearance | Crystalline solid | [6] |
| pKa₁ (Carboxylic Acid) | ~3.5 (Estimated) | N/A |
| pKa₂ (Triazole N-H) | ~7.8 (Estimated) | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.[6] | [6] |
| LogP (Predicted) | -0.5 to 0.5 | N/A |
Synthesis and Structural Elucidation
The synthesis of this scaffold is well-established in heterocyclic chemistry, typically involving the cyclization of a thiosemicarbazide or thiocarbohydrazide precursor. This approach provides a reliable and scalable route to the core triazole structure.
Synthetic Workflow: A Representative Protocol
The most common synthetic strategy involves the reaction of thiocarbohydrazide with a dicarboxylic acid, followed by cyclization. The causality behind this choice lies in the nucleophilicity of the hydrazinic nitrogens and the subsequent intramolecular condensation to form the stable five-membered triazole ring.
Caption: A validated workflow for the synthesis of related triazole thiones.[2]
Detailed Experimental Protocol:
-
Hydrazide Formation: A mixture of (benzothiazol-2(3H)-one-3-yl)acetic acid (1 eq) and thiocarbohydrazide (1.1 eq) is refluxed in a suitable high-boiling solvent (e.g., n-propanol) for several hours. The causality for using reflux is to provide sufficient activation energy for the condensation reaction.[2]
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Cyclization: An aqueous solution of a base, such as potassium carbonate, is added to the reaction mixture, and reflux is continued. The base catalyzes the intramolecular cyclization by deprotonating the hydrazide, facilitating the nucleophilic attack to form the triazole ring.[2]
-
Work-up and Isolation: The reaction mixture is cooled, and the product is precipitated by acidification with a dilute mineral acid (e.g., HCl). The solid is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure compound. This self-validating step ensures the removal of unreacted starting materials and by-products, confirmed by melting point analysis and spectroscopy.
Structural Characterization
The identity and purity of the synthesized compound are unequivocally confirmed through a combination of spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides key structural information. Expected signals include a singlet for the methylene (-CH₂-) protons of the acetic acid side chain and a broad singlet for the acidic N-H proton of the triazole ring, which is exchangeable with D₂O.[7]
-
¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid (δ ≈ 170-175 ppm) and the thione carbon (C=S) of the triazole ring (δ ≈ 160-165 ppm).[8]
-
Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Characteristic absorption bands include a strong C=O stretch for the carboxylic acid (1680-1736 cm⁻¹), a C=S stretch (1250-1275 cm⁻¹), and N-H stretching bands (3200-3400 cm⁻¹).[2][9] The absence of a strong S-H band around 2550-2600 cm⁻¹ further supports the thione tautomer's predominance.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental formula with high precision.
Biological Significance and Potential Applications
The 1,2,4-triazole-3-thione scaffold is a recognized pharmacophore with a broad spectrum of biological activities.[10] This activity is often attributed to the ability of the nitrogen and sulfur atoms to coordinate with metal ions in enzyme active sites or to participate in crucial hydrogen bonding interactions with biological receptors.[11]
Established Bioactivities of the Scaffold
Derivatives of this core structure have been extensively investigated and shown to possess a wide range of pharmacological effects:
-
Antimicrobial and Antifungal Activity: This is one of the most prominent activities. Many commercial antifungal drugs, such as fluconazole and itraconazole, contain the 1,2,4-triazole ring.[12] The thione derivatives are also potent antibacterial and antifungal agents.[11][13]
-
Anticancer Activity: Numerous 1,2,4-triazole derivatives, including FDA-approved drugs like letrozole and anastrozole, function as anticancer agents.[14] The thione-substituted variants have demonstrated significant antiproliferative effects against various cancer cell lines.[14][15]
-
Antitubercular and Antiviral Activity: The triazole scaffold is also being explored for its potential against Mycobacterium tuberculosis and various viruses.[12][15]
Hypothesized Mechanism of Action
While the precise target of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid is not definitively established, a plausible mechanism involves the inhibition of metalloenzymes. The thione and carboxylic acid groups can act as a bidentate ligand, chelating essential metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺) within an enzyme's active site, thereby disrupting its catalytic function.
Caption: Hypothesized enzyme inhibition mechanism via metal chelation.
Conclusion and Future Outlook
2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid represents a molecule of significant academic and industrial interest. Its well-defined synthesis, versatile chemical handles (thione and carboxylic acid), and the proven biological relevance of its core scaffold make it an excellent starting point for drug discovery campaigns. Future research should focus on the experimental determination of its physicochemical properties, elucidation of its specific molecular targets, and the synthesis of derivative libraries to explore structure-activity relationships for various therapeutic indications.
References
-
MDPI. (n.d.). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. [Link]
-
Verma, A., et al. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]
-
Royal Society of Chemistry. (2024, August 7). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]
-
ResearchGate. (2024, August). Examples of 1,2,4-triazole derivatives used in drugs. [Link]
-
Zaporozhye Medical Journal. (n.d.). Synthesis and investigation of the physicochemical properties of 2-(5-((theophylline-7'-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)-acetic acid salts. [Link]
-
Chemcasts. (n.d.). 2-[(4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]acetic acid Properties vs Pressure. [Link]
-
PubMed. (n.d.). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. [Link]
-
National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
-
Asian Publication Corporation. (n.d.). Synthesis and Biological Activity of Some 3-[(4-Amino-5-thioxo- 1,2,4-triazol-3-yl)methyl]benzothiazol-2(3H)-one Derivatives. [Link]
-
ResearchGate. (2024, November 26). (PDF) Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS OF AMIDES OF 2,4-DIOXOTHIAZOLIDIN-5-YL ACETIC ACID WITH 1,2,4-TRIAZOLE SUBSTITUENTS. [Link]
-
African Journals Online (AJOL). (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. [Link]
-
Semantic Scholar. (2020, November 14). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. [Link]
-
Current issues in pharmacy and medicine: science and practice. (n.d.). Creation, study of physical and chemical properties of 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)ethanоic(propanоic, benzoic)acids and salts of 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)ethanoic acid. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 61336-27-4 CAS MSDS (2-(5-THIOXO-1H-1,2,4-TRIAZOL-4(5H)-YL)ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 61336-27-4|2-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. Synthesis and investigation of the physicochemical properties of 2-(5-((theophylline-7'-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)-acetic acid salts | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ajol.info [ajol.info]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
